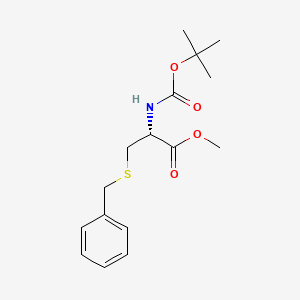

Ester méthylique de la N-Boc-S-benzyl-L-cystéine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-Boc-S-benzyl-L-cysteine methyl ester involves multiple steps, including the protection of amino groups and the esterification of carboxylic acids. A crucial aspect of its synthesis is the ability to maintain the integrity of the Boc (tert-butoxycarbonyl) group while conducting reactions on other functional groups within the molecule. The synthesis process is meticulously designed to ensure high yield and purity of the product, reflecting the compound's importance in research and industrial applications (Karmakar et al., 2018).

Molecular Structure Analysis

N-Boc-S-benzyl-L-cysteine methyl ester's molecular structure has been extensively analyzed to understand its conformational properties. The dipeptide, N-(t-butoxycarbonyl)-L-alanyl-S-benzyl-L-cysteine methyl ester, showcases how the molecule's arrangement, including the Boc–Ala–Cys(Bzl)–OMe configuration, influences its overall stability and reactivity. Its crystalline structure reveals a parallel-pleated sheet arrangement, stabilized by hydrogen bonds, which is critical for its function in synthetic pathways (Sukumar, Ponnuswamy, & Jayakumar, 1994).

Applications De Recherche Scientifique

Réactifs biochimiques

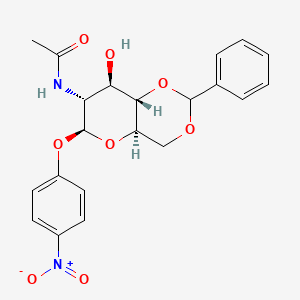

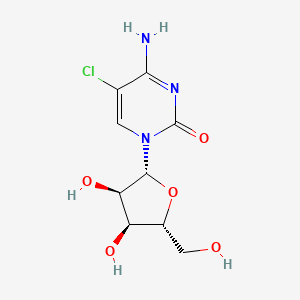

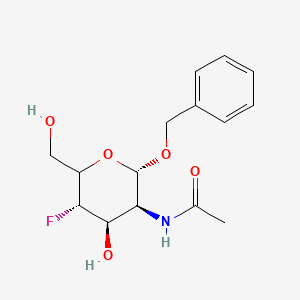

“Ester méthylique de la N-Boc-S-benzyl-L-cystéine” est utilisé comme réactif biochimique {svg_1} {svg_2}. Les réactifs biochimiques sont des substances utilisées dans la recherche et l'analyse biochimiques. Ils jouent un rôle crucial dans le développement de nouveaux médicaments et dans l'avancement de la recherche médicale et biologique.

Synthèse des peptides et des protéines

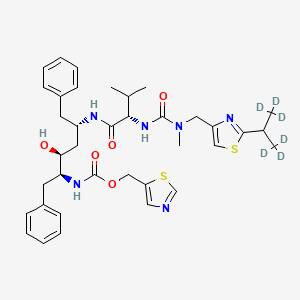

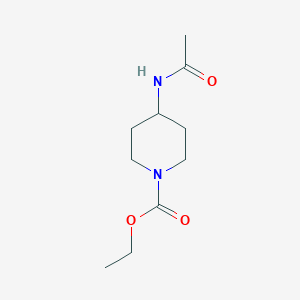

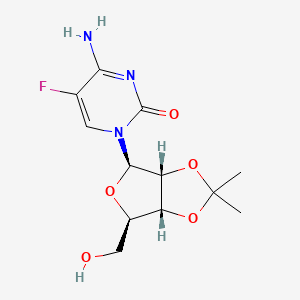

Ce composé est un réactif protégé en N-terminal qui peut être utilisé dans la synthèse de peptides et de protéines contenant des résidus cystéine {svg_3}. La protection en N-terminal empêche les réactions secondaires indésirables, garantissant que le peptide ou la protéine est synthétisé correctement.

Conversion en déhydroalanine

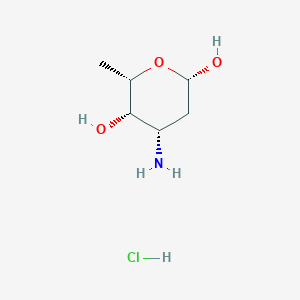

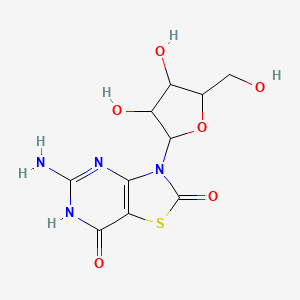

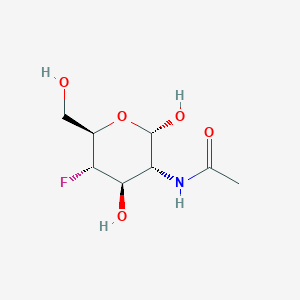

Les résidus cystéine dans les peptides et les protéines synthétisés à l'aide de “this compound” peuvent être ensuite convertis en déhydroalanine {svg_4}. La déhydroalanine est une forme déshydratée de l'acide aminé alanine, et elle est souvent utilisée dans l'étude de la structure et de la fonction des protéines.

Analyse du spectre FTIR à l'état solide

“this compound” a été utilisé dans l'étude du spectre FTIR à l'état solide {svg_5}. La spectroscopie FTIR (spectroscopie infrarouge à transformée de Fourier) est une technique utilisée pour obtenir un spectre infrarouge d'absorption, d'émission, de photoconductivité ou de diffusion Raman d'un solide, d'un liquide ou d'un gaz. Elle fournit des informations détaillées sur la liaison chimique et la structure moléculaire du matériau étudié.

Synthèse de tripeptides

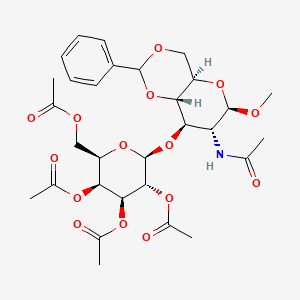

Ce composé a été utilisé dans la synthèse de tripeptides {svg_6}. Les tripeptides sont un type de peptide constitué de trois acides aminés liés par des liaisons peptidiques. Ils sont utilisés dans une variété d'applications biologiques et pharmaceutiques.

Recherche sur les propriétés biophysiques

“this compound” a été utilisé dans l'étude des propriétés biophysiques de certains composés {svg_7}. La compréhension des propriétés biophysiques des composés est cruciale dans la découverte et le développement de médicaments, car ces propriétés peuvent influencer l'efficacité, la sécurité et la pharmacocinétique d'un médicament.

Mécanisme D'action

Orientations Futures

Analyse Biochimique

Biochemical Properties

N-Boc-S-benzyl-L-cysteine Methyl Ester is primarily used in the synthesis of peptides and proteins containing cysteine residues. It interacts with various enzymes and proteins during these processes. For instance, it can be converted to dehydroalanine, which is a key intermediate in the synthesis of certain peptides . The Boc protecting group helps to prevent unwanted reactions during synthesis, ensuring that the cysteine residue is incorporated correctly into the peptide chain. Additionally, the benzyl group can be used to introduce specific functional groups into the peptide, enhancing its biochemical properties.

Cellular Effects

N-Boc-S-benzyl-L-cysteine Methyl Ester has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its incorporation into peptides can alter the way these peptides interact with cell surface receptors, potentially modulating signaling pathways . Additionally, the presence of the Boc and benzyl groups can affect the stability and activity of the peptides, influencing their overall impact on cellular function.

Molecular Mechanism

The molecular mechanism of N-Boc-S-benzyl-L-cysteine Methyl Ester involves several key interactions at the molecular level. The Boc protecting group is electron-withdrawing, which can decrease the electron density on the nitrogen atom, affecting its reactivity . This can influence the binding interactions of the compound with various biomolecules, including enzymes and proteins. Additionally, the benzyl group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Boc-S-benzyl-L-cysteine Methyl Ester can change over time. The stability of the compound is influenced by factors such as temperature and pH. For instance, the Boc protecting group can be cleaved under acidic conditions, leading to the formation of the free cysteine derivative . This can affect the compound’s activity and its interactions with other biomolecules. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings.

Dosage Effects in Animal Models

The effects of N-Boc-S-benzyl-L-cysteine Methyl Ester can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound can become harmful. These effects are important to consider when using the compound in biochemical research.

Metabolic Pathways

N-Boc-S-benzyl-L-cysteine Methyl Ester is involved in several metabolic pathways. It interacts with enzymes such as peptidases, which cleave the Boc protecting group and convert the compound into its active form . This conversion is crucial for the compound’s incorporation into peptides and proteins. Additionally, the benzyl group can be metabolized by enzymes such as cytochrome P450, affecting the compound’s overall metabolic flux and the levels of various metabolites.

Transport and Distribution

Within cells and tissues, N-Boc-S-benzyl-L-cysteine Methyl Ester is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation can be influenced by factors such as its hydrophobicity and the presence of specific targeting signals. These factors can affect the compound’s overall activity and its impact on cellular function.

Subcellular Localization

The subcellular localization of N-Boc-S-benzyl-L-cysteine Methyl Ester can have significant effects on its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the Boc protecting group can influence the compound’s localization by affecting its interactions with cellular membranes. This localization can impact the compound’s ability to interact with specific biomolecules and exert its effects on cellular processes.

Propriétés

IUPAC Name |

methyl (2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c1-16(2,3)21-15(19)17-13(14(18)20-4)11-22-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUSUGVJXKJTBL-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)

![6-Chloro-2-[2-(3-[(6-chloro-1-ethylbenz[c,d,]indole-2[1H]-ylidene)ethylidene]-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1-ethylbenz[c,d]indolium tetrafluoroborate](/img/structure/B1140320.png)